![molecular formula C24H26N2O5S B7695999 N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BMS-582949 and is a selective inhibitor of the protein tyrosine kinase 5 (PTK5).
作用機序
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide selectively inhibits PTK5 by binding to the ATP-binding site of the enzyme. This binding prevents the activation of PTK5 and induces apoptosis in cancer cells. In addition, the inhibition of PTK5 reduces inflammation by preventing the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit PTK5 and induce apoptosis in cancer cells. In addition, the inhibition of PTK5 reduces inflammation by preventing the activation of inflammatory pathways. The compound has also been shown to have low toxicity in animal models, making it a potential candidate for further development.
実験室実験の利点と制限
One of the major advantages of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide is its selectivity for PTK5. This selectivity reduces the potential for off-target effects and makes it a more specific inhibitor than other compounds. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
将来の方向性
There are several future directions for the development of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more stable and soluble analogs of the compound. In addition, further research is needed to explore the potential applications of the compound in other areas of research, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of more specific inhibitors of PTK5 could lead to the development of more effective cancer therapies.
合成法
The synthesis of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide involves several steps. The first step is the reaction of 3,5-dimethylphenylsulfonamide with 4-bromophenol in the presence of a base to form 4-(3,5-dimethylphenylsulfamoyl)phenol. This intermediate is then reacted with N-benzyl-N-methylacetamide in the presence of a coupling agent to form the final product.
科学的研究の応用
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is cancer treatment. PTK5 is overexpressed in various types of cancer, and the inhibition of PTK5 has been shown to induce apoptosis in cancer cells. BMS-582949 has been shown to selectively inhibit PTK5 and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another area of research is the treatment of inflammatory diseases. PTK5 has been shown to play a role in the regulation of inflammatory responses, and the inhibition of PTK5 has been shown to reduce inflammation. BMS-582949 has been shown to inhibit PTK5 and reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-26(4-2)32(28,29)21-16-14-19(15-17-21)30-18-24(27)25-22-12-8-9-13-23(22)31-20-10-6-5-7-11-20/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQQRQQCPDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

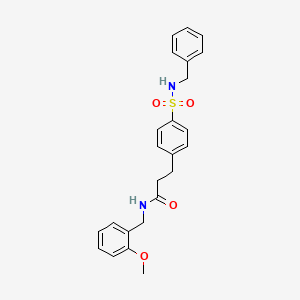
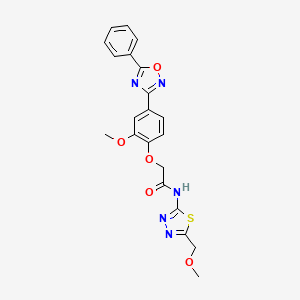
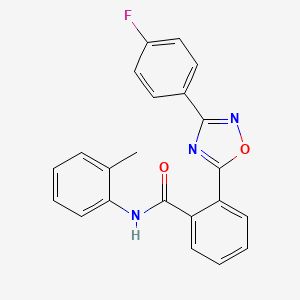
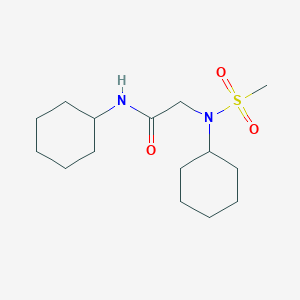
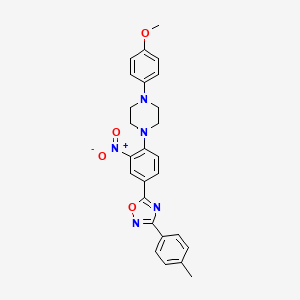

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)

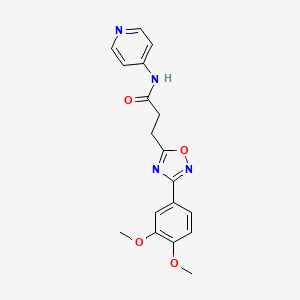
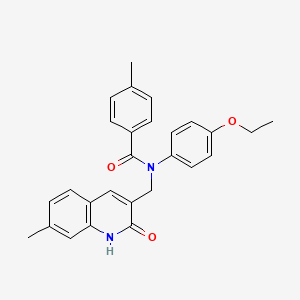
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)
